An In-Depth Technical Guide to the NMR Spectral Analysis of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
An In-Depth Technical Guide to the NMR Spectral Analysis of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through NMR is paramount. This document moves beyond a simple data report to offer a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous structures. We will explore the rationale behind chemical shift assignments, predict spin-spin coupling patterns, and provide a robust experimental protocol for the acquisition and confirmation of this data.
Molecular Structure and Key Features
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a chiral molecule featuring a substituted tetrahydrofuran (oxolane) ring, an alpha-amino ester moiety, and a hydrochloride salt of the primary amine. These features dictate the electronic environment of each nucleus and, consequently, their characteristic chemical shifts and coupling constants in an NMR experiment.
Molecular Structure:
Caption: Structure of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride.
The protonated amine (NH₃⁺) significantly influences the electronic environment of the alpha-carbon (Cα) and its attached proton (Hα), leading to a downfield shift. The stereochemistry at Cα and C3 of the oxolane ring will result in diastereotopic protons within the ring, leading to complex splitting patterns.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is analyzed by dissecting the molecule into its constituent functional groups: the ethyl ester, the alpha-amino acid core, and the oxolane ring.
Ethyl Ester Group (-OCH₂CH₃)
The ethyl group will present as a classic quartet and triplet pattern due to mutual spin-spin coupling.
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-OCH₂- : The methylene protons are adjacent to an oxygen atom, which is electron-withdrawing, causing a downfield shift. They are also adjacent to the three protons of the methyl group, which will split this signal into a quartet (q) . The expected chemical shift is approximately 4.0-4.4 ppm .[1]
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-CH₃ : The methyl protons are adjacent to the methylene group, which will split this signal into a triplet (t) . This signal will appear more upfield, with an expected chemical shift of around 1.1-1.4 ppm .[1]
Alpha-Amino Acid Core (-CH(NH₃⁺)-)
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α-Proton (Hα) : This proton is attached to the carbon bearing both the protonated amino group and the ester functionality. The strong electron-withdrawing effect of the NH₃⁺ group will cause a significant downfield shift. This proton is coupled to the neighboring proton on the oxolane ring (at the C3 position). Therefore, it is expected to appear as a doublet (d) around 4.0-4.5 ppm .
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Ammonium Protons (-NH₃⁺) : The protons of the ammonium group are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent and concentration. In a non-aqueous solvent like DMSO-d₆, they could appear in the range of 8.0-9.0 ppm . In D₂O, these protons would exchange with deuterium and the signal would disappear.
Oxolane (Tetrahydrofuran) Ring
The protons on the substituted tetrahydrofuran ring will exhibit complex splitting patterns due to their diastereotopic nature and mutual coupling.
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-OCH₂- (C5 position) : These two protons are adjacent to the ring oxygen, placing them in a relatively downfield region for aliphatic protons, likely between 3.6-4.0 ppm . They will be split by the protons on the adjacent C4 carbon, appearing as a complex multiplet.
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-CH₂- (C4 position) : These protons are adjacent to both the C5 and C3 positions. Their chemical shifts are expected in the range of 1.8-2.2 ppm . They will show complex splitting due to coupling with protons on C5 and C3.
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-CH- (C3 position) : This proton is adjacent to the alpha-carbon of the amino ester and the C4 and C2 protons of the ring. It is expected to be a complex multiplet in the range of 2.3-2.7 ppm .
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-OCH₂- (C2 position) : Similar to the C5 protons, these are adjacent to the ring oxygen and will be shifted downfield to approximately 3.5-3.9 ppm . They will be coupled to the proton on C3, appearing as a multiplet.
Summary of Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -COOCH₂CH₃ | 4.0 - 4.4 | Quartet (q) |
| -COOCH₂CH₃ | 1.1 - 1.4 | Triplet (t) |
| α-H | 4.0 - 4.5 | Doublet (d) |
| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet (br s) |
| Oxolane -OCH₂- (C5) | 3.6 - 4.0 | Multiplet (m) |
| Oxolane -CH₂- (C4) | 1.8 - 2.2 | Multiplet (m) |
| Oxolane -CH- (C3) | 2.3 - 2.7 | Multiplet (m) |
| Oxolane -OCH₂- (C2) | 3.5 - 3.9 | Multiplet (m) |
Predicted ¹³C NMR Spectral Data
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. The chemical shifts are predicted based on the functional groups and their electronic environments.
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Ester Carbonyl (C=O) : The carbonyl carbon of the ester group is significantly deshielded and will appear far downfield, typically in the range of 168-175 ppm .[2]
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Ethyl Ester Carbons (-OCH₂CH₃) :
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Alpha-Carbon (Cα) : This carbon is attached to the nitrogen and the carbonyl group. The presence of the electron-withdrawing nitrogen atom will shift it downfield to approximately 50-60 ppm .
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Oxolane Ring Carbons :
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-OCH₂- (C2 and C5) : The carbons adjacent to the ring oxygen will be deshielded and are expected in the range of 65-75 ppm . Due to the substitution at the 3-position, C2 and C5 are not equivalent and will appear as two distinct signals.
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-CH₂- (C4) : This aliphatic carbon will be found further upfield, likely in the 25-35 ppm range.
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-CH- (C3) : This methine carbon, being the point of attachment to the amino ester group, will be in a similar region to C4, around 30-40 ppm .
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Summary of Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C =O | 168 - 175 |
| -COOC H₂CH₃ | 60 - 65 |
| -COOCH₂C H₃ | 14 - 16 |
| α-C | 50 - 60 |
| Oxolane -C H₂O (C2 & C5) | 65 - 75 (two signals) |
| Oxolane -C H₂- (C4) | 25 - 35 |
| Oxolane -C H- (C3) | 30 - 40 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride, the following protocol is recommended.
Sample Preparation
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Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its high boiling point. Alternatively, deuterated water (D₂O) can be used, but this will result in the exchange of the -NH₃⁺ protons.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For ¹³C NMR, a higher concentration of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Procedure :
-
Weigh the desired amount of the compound directly into a clean, dry NMR tube.
-
Add the deuterated solvent using a pipette.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
Visually inspect the solution to ensure there is no suspended particulate matter.
-
NMR Sample Preparation Workflow:
Caption: A streamlined workflow for preparing NMR samples.
NMR Instrument Setup and Data Acquisition
-
Instrument : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, which is crucial for resolving the complex multiplets of the oxolane ring.
-
¹H NMR Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : 12-16 ppm.
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Number of Scans : 16-64 scans, depending on the concentration.
-
Relaxation Delay (d1) : 2-5 seconds.
-
-
¹³C NMR Acquisition Parameters :
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Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : 200-220 ppm.
-
Number of Scans : 1024 or more scans may be required for a good signal-to-noise ratio.
-
Relaxation Delay (d1) : 2-5 seconds.
-
The Role of 2D NMR for Unambiguous Assignment
While 1D NMR provides foundational information, the complexity of the oxolane ring's proton signals necessitates 2D NMR experiments for complete and unambiguous assignment.
-
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals which protons are coupled to each other. It will be invaluable for tracing the connectivity within the oxolane ring and confirming the coupling between the α-proton and the C3 proton of the ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It will definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the assignment of quaternary carbons like the carbonyl carbon, which will show a correlation to the α-proton and the ethyl methylene protons.[4]
2D NMR Correlation Logic:
Caption: Visualization of key 2D NMR correlations for structural elucidation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous molecular structures. For drug development and quality control applications, it is imperative that these predictions are confirmed through the acquisition of actual experimental data using the protocols outlined herein. The use of 2D NMR techniques is strongly recommended for the complete and unambiguous structural elucidation of this molecule.
References
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